Cas no 130981-12-3 (tert-butyl N-[(1S,2R)-2-(1-hydroxyethenyl)cyclopentyl]carbamate)

Tert-butyl N-[(1S,2R)-2-(1-hydroxyethenyl)cyclopentyl]carbamate is a chiral carbamate derivative featuring a cyclopentyl backbone with stereochemically defined hydroxyl and vinyl substituents. Its rigid structure and functional groups make it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical applications requiring precise stereocontrol. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage while allowing selective deprotection under mild acidic conditions. The compound’s defined (1S,2R) configuration ensures reproducibility in enantioselective reactions. Its hydroxyl and vinyl moieties offer versatile reactivity for further derivatization, making it useful in constructing complex bioactive molecules. Suitable for use under inert conditions to preserve integrity.
tert-butyl N-[(1S,2R)-2-(1-hydroxyethenyl)cyclopentyl]carbamate structure
130981-12-3 structure
Product Name:tert-butyl N-[(1S,2R)-2-(1-hydroxyethenyl)cyclopentyl]carbamate
CAS No:130981-12-3
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD09750530
CID:859733
PubChem ID:1268160
Update Time:2025-10-28

tert-butyl N-[(1S,2R)-2-(1-hydroxyethenyl)cyclopentyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • (1R,2S)-2-(Boc-amino)cyclopentanecarboxylic Acid
    • (1R,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid
    • Cis-(1R,2S)-2-((tert-butoxycarbonyl)aMino)cyclopentanecarboxylic acid
    • (1R,2S)-2-Boc-amino-cyclopentanecarboxylic acid
    • tert-butyl N-[(1S,2R)-2-(1-hydroxyethenyl)cyclopentyl]carbamate
    • cis-2-tert-Butoxycarbonylamino-cyclopentanecarboxylic acid
    • AKOS015996117
    • 130981-12-3
    • Cyclopentanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1R,2S)-
    • cis-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
    • (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
    • (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
    • EN300-195776
    • (1R,2S)-2-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylic acid
    • (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
    • cis-2-Bocamino-cyclopentanecarboxylic acid
    • AS-32528
    • cis-2-(Boc-amino)cyclopentanecarboxylic Acid
    • (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid
    • (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylicacid
    • SCHEMBL82642
    • MFCD09750530
    • boc-cis-acpc, AldrichCPR
    • DB-335840
    • (1R,2S)-Boc-2-amino-1-cyclopentanecarboxylic acid
    • N-Boc-(+/-)cis-2-amino-cyclopentane-1-carboxylic acid
    • 136315-70-3
    • (1R,2S)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylic acid
    • DTXSID40361460
    • F20540
    • BUEPEVBYNBQNED-SFYZADRCSA-N
    • CS-0089894
    • rac-cis-2-(tert-butoxycarbonylamino)-cyclopentanecarboxylic acid
    • (+/-)-cis-2-(Boc-amino)cyclopentanecarboxylic acid, >=97.0%
    • CIS-2-(TERT-BUTOXYCARBONYLAMINO)-1-CYCLOPENTANECARBOXYLIC ACID, 98
    • (+/-)-CIS-2-(BOC-AMINO)CYCLOPENTANECARBOXYLIC ACID
    • MDL: MFCD09750530
    • Inchi: 1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
    • InChI Key: BUEPEVBYNBQNED-SFYZADRCSA-N
    • SMILES: O(C(C)(C)C)C(N[C@H]1CCC[C@H]1C(=O)O)=O

Computed Properties

  • Exact Mass: 229.13140809g/mol
  • Monoisotopic Mass: 229.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • Density: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 124-127 ºC
  • Boiling Point: 382.5℃/760mmHg
  • Solubility: Slightly soluble (3 g/l) (25 º C),

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tert-butyl N-[(1S,2R)-2-(1-hydroxyethenyl)cyclopentyl]carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:130981-12-3)tert-butyl N-[(1S,2R)-2-(1-hydroxyethenyl)cyclopentyl]carbamate
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Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:25
Price ($):271.0/821.0
Email:sales@amadischem.com

Additional information on tert-butyl N-[(1S,2R)-2-(1-hydroxyethenyl)cyclopentyl]carbamate

Professional Introduction to Tert-butyl N-[(1S,2R)-2-(1-hydroxyethenyl)cyclopentyl]carbamate (CAS No. 130981-12-3)

Tert-butyl N-[(1S,2R)-2-(1-hydroxyethenyl)cyclopentyl]carbamate, with the CAS number 130981-12-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules known for their complex stereochemistry and potential biological activity. The structural features of this molecule, particularly its cyclopentyl backbone and the presence of a hydroxyethenyl group, make it a subject of interest for researchers exploring novel synthetic pathways and pharmacological applications.

The stereochemistry of Tert-butyl N-[(1S,2R)-2-(1-hydroxyethenyl)cyclopentyl]carbamate is a critical aspect of its chemical behavior. The specific configuration at the (1S,2R) positions of the cyclopentane ring influences its interactions with biological targets, making it a valuable scaffold for drug design. Recent studies have highlighted the importance of stereospecificity in the development of therapeutic agents, and compounds like this one are often used as building blocks in the synthesis of more complex molecules.

In the realm of pharmaceutical chemistry, Tert-butyl N-[(1S,2R)-2-(1-hydroxyethenyl)cyclopentyl]carbamate has been explored for its potential as an intermediate in the synthesis of various bioactive compounds. Its unique structural motif allows for modifications that can lead to the development of new drugs targeting a wide range of diseases. For instance, researchers have investigated its use in creating analogs with enhanced binding affinity to specific enzymes or receptors.

One of the most intriguing aspects of this compound is its role in developing chiral auxiliaries and catalysts. The presence of multiple stereocenters makes it an excellent candidate for studying asymmetric synthesis. By leveraging the principles of organometallic chemistry and biocatalysis, scientists have been able to develop efficient methods for producing enantiomerically pure forms of this compound. These methods are not only academically fascinating but also have practical implications for industrial-scale synthesis.

Recent advancements in computational chemistry have further enhanced our understanding of Tert-butyl N-[(1S,2R)-2-(1-hydroxyethenyl)cyclopentyl]carbamate. Molecular modeling studies have provided insights into its electronic structure and reactivity, enabling researchers to predict and optimize its properties more accurately. These computational tools are particularly useful in designing experiments and guiding synthetic strategies, thereby accelerating the discovery process.

The biological activity of Tert-butyl N-[(1S,2R)-2-(1-hydroxyethenyl)cyclopentyl]carbamate has also been a focus of recent research. Initial studies suggest that this compound exhibits promising interactions with certain biological targets, making it a potential lead compound for drug development. Further investigation into its pharmacological properties is ongoing, with researchers exploring its potential applications in treating various conditions.

Synthetic methodologies play a crucial role in the study of Tert-butyl N-[(1S,2R)-2-(1-hydroxyethenyl)cyclopentyl]carbamate. Novel synthetic routes have been developed to improve yield and purity, ensuring that researchers have access to high-quality material for their studies. These advancements in synthetic chemistry are essential for enabling more comprehensive exploration of the compound's properties and potential applications.

The role of Tert-butyl N-[(1S,2R)-2-(1-hydroxyethenyl)cyclopentyl]carbamate in medicinal chemistry is multifaceted. It serves as a versatile building block for creating more complex molecules and as a starting point for developing new therapeutic agents. Its unique structural features make it an attractive candidate for further exploration in both academic and industrial settings.

Future research directions for Tert-butyl N-[(1S,2R)-2-(1-hydroxyethenyl)cyclopentyl]carbamate include expanding its synthetic toolkit and investigating its biological activity in greater detail. By combining experimental approaches with computational modeling, scientists can gain a deeper understanding of this compound's potential and develop innovative strategies for its application in pharmaceuticals.

In conclusion, Tert-butyl N-[(1S,2R)-2-(1-hydroxyethenyl)cyclopentyl]carbamate (CAS No. 130981-12-3) is a fascinating compound with significant potential in chemical and pharmaceutical research. Its complex stereochemistry and diverse structural features make it a valuable tool for exploring new synthetic pathways and pharmacological applications. As research continues to advance, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:130981-12-3)tert-butyl N-[(1S,2R)-2-(1-hydroxyethenyl)cyclopentyl]carbamate
A888645
Purity:99%/99%
Quantity:1g/5g
Price ($):271.0/821.0
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